molecular formula C12H20O2 B13406877 1,9-Decadien-4-ol 4-Acetate

1,9-Decadien-4-ol 4-Acetate

Cat. No.: B13406877
M. Wt: 196.29 g/mol
InChI Key: ZXEIRCNDKQESHH-UHFFFAOYSA-N
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Description

1,9-Decadien-4-ol 4-Acetate is an organic compound with the molecular formula C12H20O2. It is an ester derived from 1,9-decadien-4-ol and acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,9-Decadien-4-ol 4-Acetate can be synthesized through several methods. One common approach involves the reduction of a 10-halo-3,6-decadiyne to form a (3Z,6Z)-10-halo-3,6-decadiene, which is then converted into this compound by replacing the halogen atom with an acetoxy group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,9-Decadien-4-ol 4-Acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,9-Decadien-4-ol 4-Acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It is studied for its potential role in biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 1,9-Decadien-4-ol 4-Acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1,9-Decadien-4-ol 4-Acetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

deca-1,9-dien-4-yl acetate

InChI

InChI=1S/C12H20O2/c1-4-6-7-8-10-12(9-5-2)14-11(3)13/h4-5,12H,1-2,6-10H2,3H3

InChI Key

ZXEIRCNDKQESHH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CCCCC=C)CC=C

Origin of Product

United States

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